molecular formula C7H13NO2 B3189801 (S)-Methyl piperidine-2-carboxylate CAS No. 35677-83-9

(S)-Methyl piperidine-2-carboxylate

Cat. No. B3189801
CAS RN: 35677-83-9
M. Wt: 143.18 g/mol
InChI Key: CXQTTWVBUDFUNO-LURJTMIESA-N
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Description

“(S)-Methyl piperidine-2-carboxylate” is a laboratory chemical used for scientific research and development . It has the molecular formula C7H13NO2 and is also known by the synonym "(S)-Piperidine-2-carboxylic acid methyl ester" .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of “(S)-Methyl piperidine-2-carboxylate” is 143.186 .


Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives .

Scientific Research Applications

Chiral Building Block for Piperidine-Related Alkaloids

(S)-Methyl piperidine-2-carboxylate serves as a promising chiral building block for synthesizing piperidine-related alkaloids. A study by Takahata et al. (2002) demonstrated its use in the desymmetrization process for synthesizing these alkaloids, with a focus on intramolecular iodocarbamation as a key step (H. Takahata, H. Ouchi, Motohiro Ichinose, H. Nemoto, 2002).

Cancer Treatment

In cancer research, (S)-Methyl piperidine-2-carboxylate derivatives have been explored for their potential in treating cancer. One example is the aurora kinase inhibitor, which includes derivatives of this compound and shows promise in inhibiting Aurora A, a protein involved in cancer development (ロバート ヘンリー,ジェームズ, 2006).

CO2 Absorption Characteristics

The compound's derivatives have been studied for their CO2 absorption characteristics. Robinson et al. (2011) investigated the reaction of CO2 with functionalized piperidines, including those with methyl substituents. The study provided insights into the effects of molecular structural variations on CO2 absorption (K. Robinson, A. McCluskey, M. Attalla, 2011).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of various piperidine derivatives. A study by Salgado et al. (2019) described the synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate, starting from Baylis–Hillman adducts (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, N. Garrido, 2019).

Safety And Hazards

“(S)-Methyl piperidine-2-carboxylate” should not be released into the environment . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If swallowed or inhaled, medical attention should be sought .

properties

IUPAC Name

methyl (2S)-piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQTTWVBUDFUNO-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl piperidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JR Vakiti, S Ghosh - 2017 - scholar.archive.org
This communication describes the stereoselective synthesis of C1-C16 fragment of antascomicin A, a non-immunosuppressive immunophil-binding natural product. Evans aldol …
Number of citations: 0 scholar.archive.org
BJ Bhuyan, G Mugesh - Organic & Biomolecular Chemistry, 2012 - pubs.rsc.org
… S-Methyl-piperidine-2-carboxylate (0.43 g, 3.0 mmol) was added to this and the mixture was stirred at room temperature for 10 h. The precipitate was filtered and the filtrate was washed …
Number of citations: 37 pubs.rsc.org
E Bray - 2021 - search.proquest.com
Drug discovery’s impact on modern healthcare cannot be measured. In the past year, the world has watched scientists all around the globe work together to help protect the public from …
Number of citations: 2 search.proquest.com

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